molecular formula C21H26N4O4 B2400937 N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide CAS No. 2415463-75-9

N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2400937
CAS No.: 2415463-75-9
M. Wt: 398.463
InChI Key: GWNSRCRRLQEKPC-UHFFFAOYSA-N
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Description

N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound featuring a benzofuran moiety, a pyrrolidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the pyrazole ring could modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide is unique due to the combination of these three distinct moieties, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[1-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-14(26)23-16-10-22-25(11-16)17-7-8-24(12-17)19(27)13-28-18-6-4-5-15-9-21(2,3)29-20(15)18/h4-6,10-11,17H,7-9,12-13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNSRCRRLQEKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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